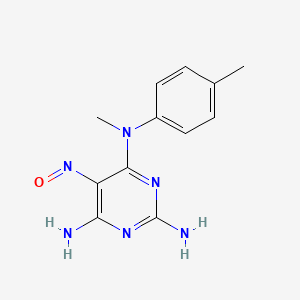
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
N-Methylation and N-Phenylation: The introduction of the N-methyl and N-(4-methylphenyl) groups can be achieved through nucleophilic substitution reactions using methylating agents (e.g., methyl iodide) and aryl halides (e.g., 4-methylphenyl chloride).
Nitrosation: The nitroso group can be introduced by treating the intermediate compound with nitrosating agents like sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Lacks the nitroso group, which may result in different reactivity and applications.
4-N-methyl-4-N-phenyl-5-nitrosopyrimidine-2,4,6-triamine: Similar structure but without the methyl group on the phenyl ring.
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Similar structure but without the nitroso group.
Propriétés
Numéro CAS |
6939-56-6 |
|---|---|
Formule moléculaire |
C12H14N6O |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-7-3-5-8(6-4-7)18(2)11-9(17-19)10(13)15-12(14)16-11/h3-6H,1-2H3,(H4,13,14,15,16) |
Clé InChI |
UESYSZZCUNHOFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)C2=NC(=NC(=C2N=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


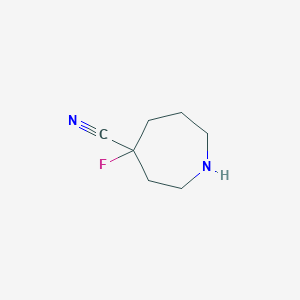
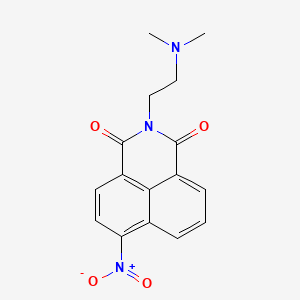
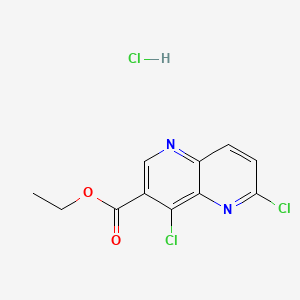
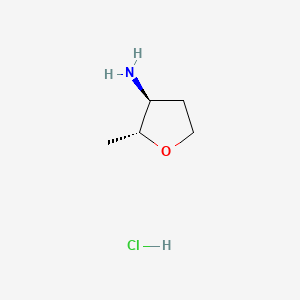
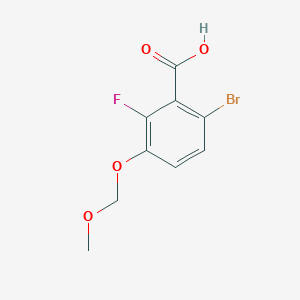
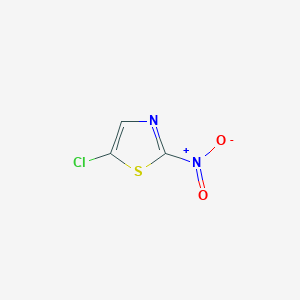
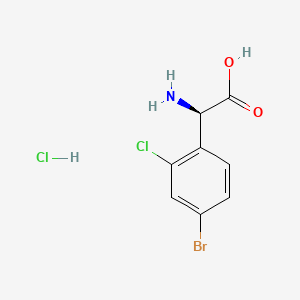
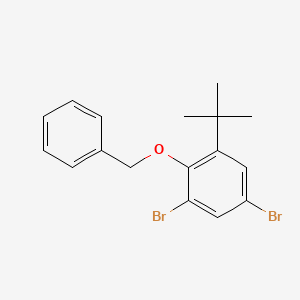

![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)

![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)


